4'-Methoxy-[1,1'-biphenyl]-3-amine
Overview
Description
4'-Methoxy-[1,1'-biphenyl]-3-amine is an organic compound characterized by a biphenyl structure with a methoxy group at the 4' position and an amine group at the 3 position
Synthetic Routes and Reaction Conditions:
Biphenyl Derivatives Synthesis: The compound can be synthesized starting from biphenyl derivatives through a series of reactions including nitration, reduction, and methoxylation.
Amination Reaction:
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts and specific solvents to enhance the reaction efficiency.
Purification Techniques: Purification methods such as recrystallization, distillation, or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of biphenyl derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the amine group to other functional groups, such as converting it to an amide.
Substitution: Substitution reactions at the methoxy or amine positions can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents like bromine (Br2) or iodine (I2) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Biphenyl derivatives with carboxylic acid or ketone groups.
Reduction Products: Amides or other reduced amines.
Substitution Products: Halogenated biphenyl derivatives.
Scientific Research Applications
4'-Methoxy-[1,1'-biphenyl]-3-amine has various applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4'-Methoxy-[1,1'-biphenyl]-3-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The pathways involved can include signal transduction, gene expression regulation, or metabolic pathways.
Comparison with Similar Compounds
4'-Methoxybiphenyl-4-carbonitrile: Similar structure but with a cyano group instead of an amine.
4'-Methoxybiphenyl-4-carboxaldehyde: Similar structure but with an aldehyde group instead of an amine.
4'-Methylbiphenyl-4-carboxylic acid: Similar biphenyl structure but with a methyl group and a carboxylic acid group.
Properties
IUPAC Name |
3-(4-methoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLUNBVPYENDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374846 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53059-28-2 | |
Record name | 4'-Methoxy[1,1'-biphenyl]-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53059-28-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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